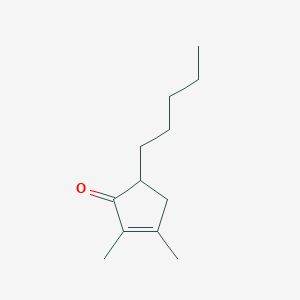
2,3-Dimethyl-5-pentylcyclopent-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-5-pentylcyclopent-2-EN-1-one is an organic compound with the molecular formula C12H20O It is a cyclopentenone derivative characterized by the presence of two methyl groups and a pentyl chain attached to the cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-pentylcyclopent-2-EN-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,3-dimethyl-1,3-butadiene with pentylmagnesium bromide followed by cyclization can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-5-pentylcyclopent-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2,3-Dimethyl-5-pentylcyclopent-2-EN-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-5-pentylcyclopent-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyl-2-cyclopenten-1-one: A similar compound with a shorter alkyl chain.
2,3-Dimethyl-4-pentylcyclopent-2-en-1-one: Another derivative with a different substitution pattern.
Uniqueness
2,3-Dimethyl-5-pentylcyclopent-2-EN-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
89237-62-7 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
2,3-dimethyl-5-pentylcyclopent-2-en-1-one |
InChI |
InChI=1S/C12H20O/c1-4-5-6-7-11-8-9(2)10(3)12(11)13/h11H,4-8H2,1-3H3 |
Clave InChI |
SBAMHNHPHMDNDJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CC(=C(C1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



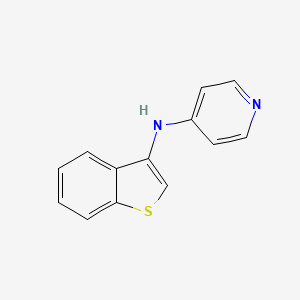
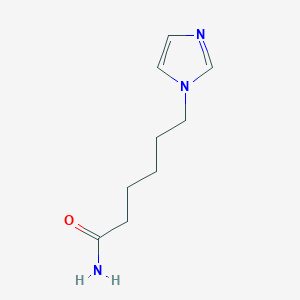
![2-[3-(Trifluoromethyl)phenoxy]benzenemethanamine](/img/structure/B14134188.png)
![3-[(Dimethylamino)methyl]benzenecarbothioamide](/img/structure/B14134193.png)
![[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid](/img/structure/B14134197.png)
![1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene](/img/structure/B14134209.png)
![2-(5-chloro-2-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B14134212.png)
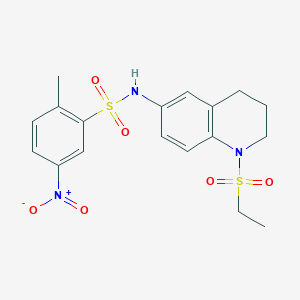
![Benzene, [(2,2-dichloroethenyl)thio]-](/img/structure/B14134241.png)
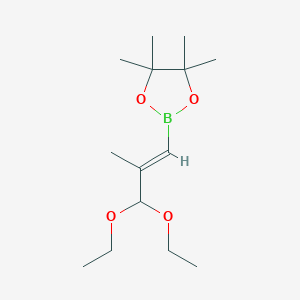
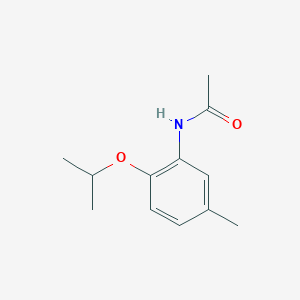
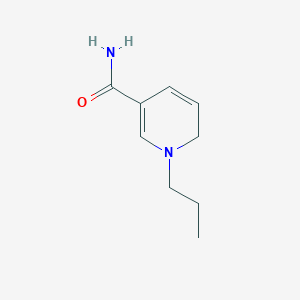
![2-[(Naphthalen-1-yl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14134266.png)
